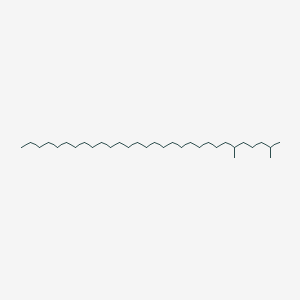
2,6-Dimethyltriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyltriacontane is a hydrocarbon compound with the molecular formula C₃₂H₆₆. It is a branched alkane, specifically a derivative of triacontane, characterized by the presence of two methyl groups at the 2nd and 6th positions of the carbon chain. This compound is notable for its high molecular weight and its presence in various natural sources, including plant waxes and insect cuticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas chromatography for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyltriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, it can participate in hydrogenation reactions to remove any impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products:
Oxidation: Formation of 2,6-dimethyltriacontanol or 2,6-dimethyltriacontanoic acid.
Reduction: No significant change as it is already a saturated hydrocarbon.
Substitution: Formation of 2,6-dichlorotriacontane or 2,6-dibromotriacontane.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyltriacontane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dimethyltriacontane is primarily physical rather than chemical. In biological systems, it acts as a barrier to water loss and provides structural integrity to the cuticles of insects. Its hydrophobic nature allows it to interact with lipid membranes, enhancing their stability and function . In industrial applications, it serves as a lubricant by reducing friction between surfaces .
Vergleich Mit ähnlichen Verbindungen
Triacontane (C₃₀H₆₂): A straight-chain alkane with similar physical properties but lacks the branching seen in 2,6-Dimethyltriacontane.
2-Methyltriacontane (C₃₁H₆₄): Another branched alkane with a single methyl group, offering different chemical reactivity and physical properties.
Hexatriacontane (C₃₆H₇₄): A longer chain alkane with higher melting and boiling points.
Uniqueness: this compound’s unique structure, with two methyl branches, provides it with distinct physical properties such as lower melting point and increased solubility in organic solvents compared to its straight-chain counterparts. This branching also influences its reactivity, making it more resistant to oxidation and other chemical transformations .
Eigenschaften
CAS-Nummer |
111024-87-4 |
|---|---|
Molekularformel |
C32H66 |
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
2,6-dimethyltriacontane |
InChI |
InChI=1S/C32H66/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-32(4)30-27-28-31(2)3/h31-32H,5-30H2,1-4H3 |
InChI-Schlüssel |
VFHOLBVXTLSBSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


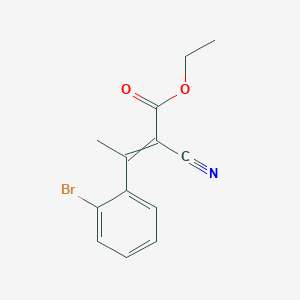
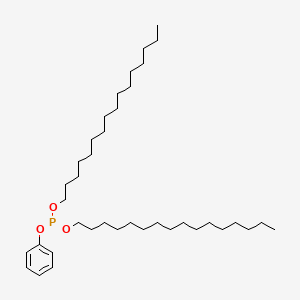
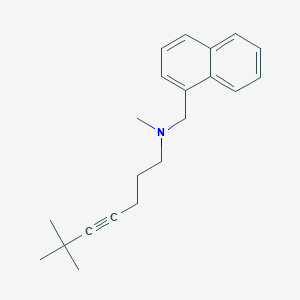


![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
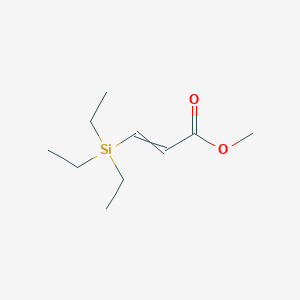

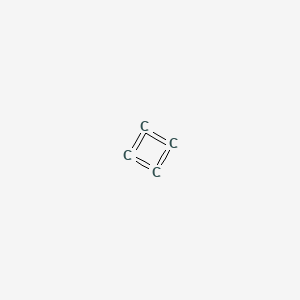
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
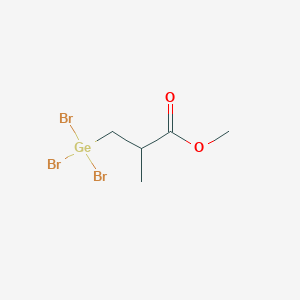
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
